molecular formula C16H19N3O4S B1668399 Cephradine CAS No. 38821-53-3

Cephradine

Cat. No.: B1668399
CAS No.: 38821-53-3
M. Wt: 349.4 g/mol
InChI Key: RDLPVSKMFDYCOR-UEKVPHQBSA-N
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Mechanism of Action

Target of Action

Cefradine, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Cefradine.

Mode of Action

Cefradine, similar to penicillins, is a beta-lactam antibiotic. It interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that Cefradine interferes with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by Cefradine is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of the peptidoglycan synthesis in the bacterial cell wall, Cefradine arrests cell wall synthesis, leading to bacterial cell death .

Pharmacokinetics

Cefradine is well absorbed and has a protein binding of less than 10% . It does not undergo metabolism and has an elimination half-life of 0.9 hours . The compound is excreted unchanged via the renal route , indicating its good bioavailability.

Result of Action

The molecular and cellular effects of Cefradine’s action primarily involve the disruption of bacterial cell wall synthesis. This disruption leads to cell lysis and ultimately, the death of the bacterial cell . As a result, Cefradine is effective in treating bacterial infections of the respiratory and urinary tracts, skin, and soft tissues .

Action Environment

The action of Cefradine can be influenced by environmental factors. For instance, in a simulated natural water environment containing algae, Cefradine showed resistance, with a removal rate of 5.45–14.72% . The compound was mainly removed by hydrolysis, adsorption, desorption, photodecarboxylation, and photoisomerization . The study highlights the important role played by light irradiation in eliminating Cefradine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephradine is synthesized through a series of chemical reactions. The synthesis begins with the Birch reduction of D-α-phenylglycine to produce a diene. This intermediate is then N-protected using tert-butoxycarbonylazide and activated for amide formation via the mixed anhydride method using isobutylchloroformate. The mixed anhydride reacts with 7-aminodesacetoxycephalosporanic acid to yield this compound after deblocking .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cephradine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized this compound derivatives, reduced this compound, and substituted this compound compounds .

Scientific Research Applications

Cephradine has a wide range of scientific research applications:

Comparison with Similar Compounds

Cephradine’s unique combination of efficacy, absorption, and bioavailability makes it a valuable antibiotic in the treatment of bacterial infections.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLPVSKMFDYCOR-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58456-86-3 (dihydrate), 57584-26-6 (cephradine salt/solvate), 68641-66-7 (cephradine salt/solvate), 75975-70-1 (monohydrate salt/solvate)
Record name Cephradine [USAN:BAN]
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DSSTOX Substance ID

DTXSID4022785
Record name Cephradine
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Molecular Weight

349.4 g/mol
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Physical Description

Solid
Record name Cefradine
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Flash Point

No Data
Record name CEPHRADINE
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Solubility

SPARINGLY SOL IN WATER; VERY SLIGHTLY SOL ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 7.78e-01 g/L
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Mechanism of Action

Cefradine is a first generation cephalosporin antibiotic with a spectrum of activity similar to Cefalexin. Cefradine, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Cefradine interferes with an autolysin inhibitor., Cephalosporins and cephamycins inhibit bacterial cell wall synthesis in a manner similar to that of penicillin. /Cephalosporins/, The first generation cephalosporins ... have activity against gram positive bacteria and relatively modest activity against gram negative microorganisms. /Cephalosporins/
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Color/Form

WHITE, CRYSTALLINE POWDER; POLYMORPHIC

CAS No.

38821-53-3
Record name Cephradine
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Melting Point

140 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Cefradine exert its antibacterial effect?

A1: Cefradine, a first-generation cephalosporin antibiotic, acts by inhibiting bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This disruption of the bacterial cell wall leads to cell lysis and bacterial death.

Q2: Does Cefradine affect human cells?

A2: Cefradine specifically targets bacterial PBPs, which are structurally different from the enzymes involved in human cell wall synthesis. [] This selective targeting makes Cefradine generally safe for use in humans.

Q3: What is the molecular formula and weight of Cefradine?

A3: Cefradine has the molecular formula C16H19N3O4S and a molecular weight of 349.4 g/mol.

Q4: How can Cefradine be identified spectroscopically?

A4: Cefradine can be identified using infrared spectrophotometry (IR). [] The IR spectrum of Cefradine capsules aligns with the reference standard and demonstrates characteristic absorption peaks.

Q5: Is Cefradine compatible with other intravenous solutions?

A5: Cefradine for injection, formulated with arginine, demonstrates better stability than formulations containing sodium carbonate when mixed with intravenous fluids like 0.9% sodium chloride, Ringer's solution, 5% dextrose injection, and sterile water for injections. []

Q6: What is the stability of Cefradine for injection when mixed with Banlangen injection or Polyinosinic-polycytidylic acid injection?

A6: Cefradine for injection remains stable for 8 hours when mixed with either Banlangen injection or Polyinosinic-polycytidylic acid injection at room temperature. [] No significant changes in appearance, pH, or Cefradine content were observed during this period.

Q7: How does the stability of Cefradine for injection formulated with arginine compare to that formulated with sodium carbonate?

A7: At room temperature, a 1% Cefradine-arginine formulation shows greater stability in various intravenous fluids compared to a 1% Cefradine-sodium carbonate formulation. [] The improved stability is attributed to the lower pH of the arginine-containing formulation.

Q8: What are the bioavailability characteristics of Cefradine dispersible tablets?

A9: Cefradine dispersible tablets exhibit bioequivalence whether dispersed in water or swallowed directly. [] The relative bioavailability of the two administration methods is 96.82%.

Q9: Are there differences in the dissolution profiles of Cefradine capsules from different manufacturers?

A11: While all tested Cefradine capsules from seven different manufacturers meet the Chinese Pharmacopoeia standards for dissolution, significant variations exist in dissolution parameters (a, b, Td, and T80). []

Q10: Can the bioavailability of Cefradine be improved?

A12: Ultrafine Cefradine, produced through a novel crystallization method using a High Gravity Reactor, exhibits improved dissolution properties and a narrower particle size distribution compared to conventional Cefradine. [] This leads to faster dissolution times for injections and enhanced stability for suspensions.

Q11: How does extracorporeal membrane oxygenation (ECMO) therapy impact Cefradine pharmacokinetics?

A14: ECMO therapy significantly increases the elimination half-life and apparent volume of distribution of Cefradine. [] This alteration is attributed to an ECMO-induced increase in the volume of distribution, highlighting the need for dosage adjustments in patients undergoing ECMO.

Q12: What analytical methods are commonly employed for the determination of Cefradine?

A15: Various analytical methods are utilized for Cefradine determination, including high-performance liquid chromatography (HPLC) [, , , , , , ], ultraviolet spectrophotometry (UV) [, , ], microbiological assays [], and synchronous fluorimetry. [] The choice of method depends on factors such as sensitivity, specificity, and the matrix being analyzed.

Q13: Can HPLC be used to identify impurities in Cefradine?

A16: Yes, HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) is a powerful technique for identifying impurities in Cefradine. [] This method successfully identified dihydrocefradine as an impurity, suggesting its introduction through intermediate impurities during the synthesis process.

Q14: What are the environmental impacts of Cefradine and its degradation products?

A17: While Cefradine itself might stimulate the growth of the algae Selenastrum capricornutum at certain concentrations, its degradation product 7-aminocephalosporanic acid (7-ACA) exhibits a higher toxicity profile. [] This highlights the importance of assessing the environmental impact of both parent compounds and their degradation products.

Q15: Can Cefradine be degraded using photocatalysis?

A18: Yes, Cefradine can be effectively degraded in water through photocatalytic oxidation using immobilized titanium dioxide (TiO2) catalysts in a continuous-flow reactor. [] This method holds promise for the removal of Cefradine from wastewater.

Q16: Does Cefradine administration affect the pharmacokinetics of Shuanghuanglian injection?

A19: Co-administration of Cefradine for injection does not significantly alter the pharmacokinetic parameters of chlorogenic acid, a key component of Shuanghuanglian injection. [] This suggests that Cefradine might not induce significant pharmacokinetic interactions with this herbal medicine.

Q17: What are the common adverse effects associated with Cefradine?

A17: This question delves into specific drug side effects, which falls outside the scope of this scientific Q&A. Consult a medical professional or refer to relevant drug information resources for detailed information on Cefradine's adverse effects.

Q18: Can Cefradine be formulated for targeted drug delivery?

A21: Cefradine can be intercalated into montmorillonite to create a composite with sustained-release properties. [] This formulation approach offers potential for targeted drug delivery and improved therapeutic outcomes.

Q19: How does Amoxicillin/clavulanate potassium compare to Cefradine in treating acute bacterial infections?

A22: Amoxicillin/clavulanate potassium demonstrates comparable efficacy and safety to Cefradine in treating acute bacterial infections. [] The choice between these antibiotics depends on factors such as the infecting organism's susceptibility profile and patient-specific considerations.

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